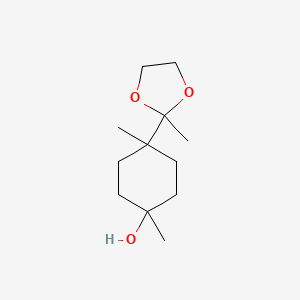
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidine)-2',6'-dione, 10,11-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- is a complex organic compound with a unique spiro structure. This compound is characterized by its fused ring system, which includes a dibenzo cycloheptene core and a piperidine ring. The spiro linkage between these two systems imparts distinct chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzo Cycloheptene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo cycloheptene structure.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the dibenzo cycloheptene core.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through a variety of methods, including cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]-2’,5’-dione: Another spiro compound with a different core structure.
Spiro[4H-pyran-4,3’-quinoline]-2’,5’-dione: A spiro compound with a pyran-quinoline core.
Spiro[benzofuran-2,3’-piperidine]-1’,4’-dione: A spiro compound with a benzofuran-piperidine core.
Uniqueness
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- is unique due to its specific spiro linkage and the combination of the dibenzo cycloheptene and piperidine rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
64036-62-0 |
|---|---|
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC名 |
spiro[piperidine-3,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,5-dione |
InChI |
InChI=1S/C19H17NO2/c21-15-11-19(18(22)20-12-15)16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)19/h1-8H,9-12H2,(H,20,22) |
InChIキー |
FIYNHISZEOBKKX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C3(CC(=O)CNC3=O)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



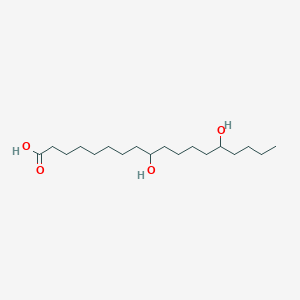
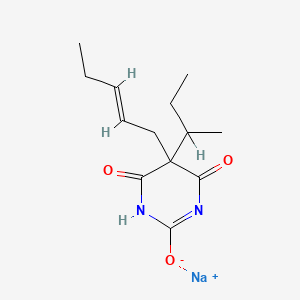
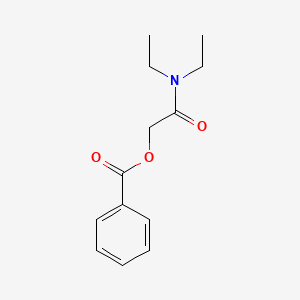
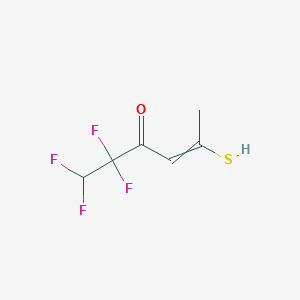
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
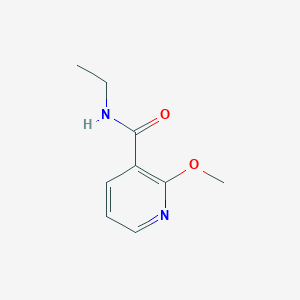
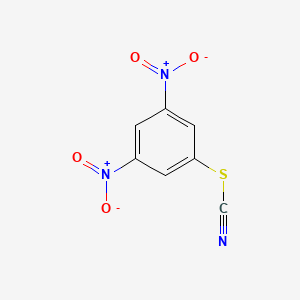
![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)
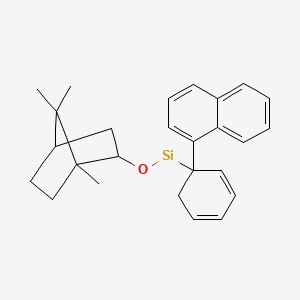
![8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine](/img/structure/B14490658.png)
![Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester](/img/structure/B14490659.png)
